
6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of an iodine atom, a methylphenyl group, and a thioxo group attached to the quinazolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-methylphenyl isothiocyanate.
Cyclization Reaction: The 2-aminobenzamide reacts with 2-methylphenyl isothiocyanate under basic conditions to form the intermediate 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 6-position of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thioxo group can be oxidized to a sulfone or reduced to a thiol, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl or other complex structures.
Wissenschaftliche Forschungsanwendungen
6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonic materials.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The iodine and thioxo groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-bromo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 6-chloro-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 6-fluoro-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
The presence of the iodine atom in 6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one imparts unique reactivity and biological activity compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance interactions with biological targets, potentially leading to improved efficacy in medicinal applications.
Eigenschaften
CAS-Nummer |
18741-39-4 |
|---|---|
Molekularformel |
C15H11IN2OS |
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
6-iodo-3-(2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H11IN2OS/c1-9-4-2-3-5-13(9)18-14(19)11-8-10(16)6-7-12(11)17-15(18)20/h2-8H,1H3,(H,17,20) |
InChI-Schlüssel |
YDXLMNOPWQKTCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)I)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)
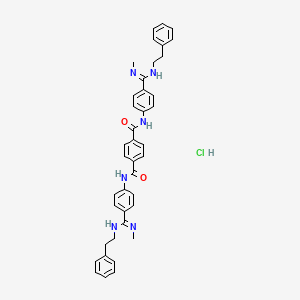
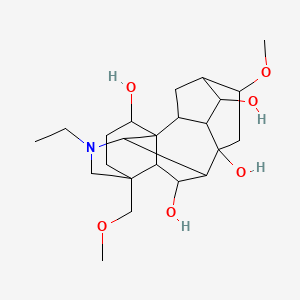
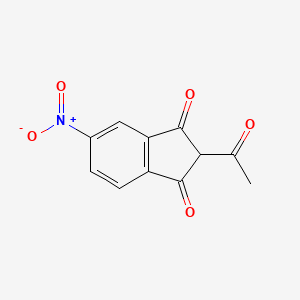

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-](/img/structure/B14171725.png)
![5-[C-(4-methylphenyl)-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14171730.png)
![trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate](/img/structure/B14171733.png)
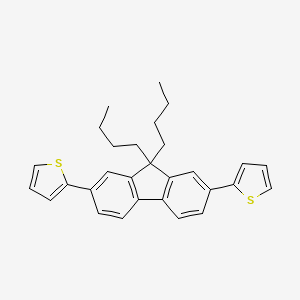
![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)
![3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14171776.png)
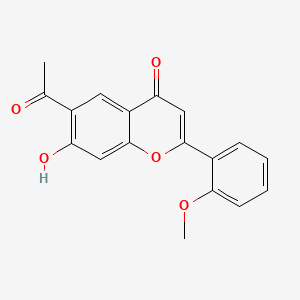
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
